molecular formula C14H18ClN3O2 B12054757 Triadimenol-d4 (4-chlorophenoxy-d4) (mixture of stereoisomers)

Triadimenol-d4 (4-chlorophenoxy-d4) (mixture of stereoisomers)

Cat. No.: B12054757
M. Wt: 299.79 g/mol
InChI Key: BAZVSMNPJJMILC-UGWFXTGHSA-N
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Description

Triadimenol-d4 is an isotope-labeled analog of the systemic fungicide triadimenol, where the 4-chlorophenoxy protons are replaced by deuterium. This compound is primarily used in scientific research for quantitative analysis of pesticides through isotope dilution mass spectrometry. Triadimenol itself is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triadimenol-d4 involves the catalytic reduction of triadimenol. One method includes using aluminum isopropoxide as a catalyst. The reaction conditions are carefully controlled to ensure the high-content threo form of triadimenol .

Industrial Production Methods

Industrial production of triadimenol-d4 typically involves large-scale synthesis using similar catalytic reduction methods. The process is optimized for yield and purity, ensuring that the deuterium-labeled compound meets the required standards for analytical applications .

Chemical Reactions Analysis

Types of Reactions

Triadimenol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of iron salts.

    Reduction: Catalytic reduction methods are used in its synthesis.

    Substitution: The deuterium atoms in triadimenol-d4 can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and iron salts are commonly used.

    Reduction: Aluminum isopropoxide is a typical catalyst.

    Substitution: Specific reagents and conditions depend on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of triadimenol-d4, depending on the reaction conditions .

Scientific Research Applications

Triadimenol-d4 is extensively used in scientific research for:

Mechanism of Action

Triadimenol-d4, like triadimenol, acts as a systemic fungicide by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the catalytic reaction of cytochrome multifunctional oxidase, leading to the suppression of fungal growth and eventual death of the pathogen .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/i4D,5D,6D,7D

InChI Key

BAZVSMNPJJMILC-UGWFXTGHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(C(C)(C)C)O)N2C=NC=N2)[2H])[2H])Cl)[2H]

Canonical SMILES

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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